molecular formula C9H9ClO B3242186 (E)-3-(3-chlorophenyl)prop-2-en-1-ol CAS No. 1504-67-2

(E)-3-(3-chlorophenyl)prop-2-en-1-ol

Cat. No.: B3242186
CAS No.: 1504-67-2
M. Wt: 168.62 g/mol
InChI Key: WKUYJSAYZXQXSD-DUXPYHPUSA-N
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Description

(E)-3-(3-Chlorophenyl)prop-2-en-1-ol is an α,β-unsaturated alcohol featuring a chlorine substituent at the meta position of the aromatic ring. This compound belongs to the allylic alcohol family, which is notable for its versatility in organic synthesis, particularly in cyclopropanation, conjugate addition, and heterocycle formation . The (E)-stereochemistry of the double bond and the electron-withdrawing chlorine atom significantly influence its reactivity and physicochemical properties.

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7,11H,6H2/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUYJSAYZXQXSD-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3-(3-chlorophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with propargyl alcohol in the presence of a base, followed by hydrogenation to yield the desired product. The reaction conditions typically include the use of a palladium catalyst and hydrogen gas under mild pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-chlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield the corresponding alcohol or alkane, depending on the reducing agent used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(3-chlorophenyl)prop-2-enal or 3-(3-chlorophenyl)propanoic acid.

    Reduction: 3-(3-chlorophenyl)propan-1-ol or 3-(3-chlorophenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(3-chlorophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functional materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-chlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. The compound’s anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The reduction of α,β-unsaturated esters (e.g., using LiAlH₄) is a common method for allylic alcohols .
  • Electron-withdrawing groups (e.g., -CF₃) enhance reaction rates, as seen in the quantitative yield of the trifluoromethyl analog .
  • Halogen positioning (e.g., 3-chloro vs. 2-chloro-6-fluoro) affects steric hindrance and regioselectivity in subsequent reactions .
Physicochemical Properties
Compound Name Molecular Formula Molar Mass (g/mol) LogP* Solubility
(E)-3-(3-Chlorophenyl)prop-2-en-1-ol C₉H₉ClO 168.62 ~2.1 Low in water
(E)-3-(3-Trifluoromethylphenyl)prop-2-en-1-ol C₁₀H₉F₃O 202.18 ~2.8 Organic solvents
(E)-3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol C₉H₈ClFO 186.61 ~2.3 Ethanol, DCM
(E)-3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol C₁₂H₁₆O₄ 236.25 ~1.5 Polar aprotic solvents

*Predicted using fragment-based methods.

Key Observations :

  • The chloro substituent increases hydrophobicity (higher LogP) compared to methoxy or fluorinated analogs .
  • Trifluoromethyl groups further elevate molar mass and reduce solubility in polar solvents .
Structural and Crystallographic Insights
  • Crystal Packing : The meta-chloro group in this compound likely induces intermolecular halogen bonding, as seen in similar structures (e.g., thiophene derivatives with P2₁/n space groups) .
  • Steric Effects : Ortho-substituted analogs (e.g., 2-chloro-6-fluoro) exhibit twisted conformations, reducing planarity and altering electronic properties .

Biological Activity

(E)-3-(3-chlorophenyl)prop-2-en-1-ol, also known as 1-(3-chlorophenyl)prop-2-en-1-ol, is an organic compound with significant biological activity. Its unique structure, characterized by a chlorophenyl group attached to a prop-2-en-1-ol moiety, allows for various interactions within biological systems. This article will explore its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H9ClO. The presence of the chlorine atom in the phenyl ring enhances its reactivity and biological activity. The compound features a double bond between the second and third carbon atoms of the propene chain, which is crucial for its interaction with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. Its mechanism of action may involve disrupting microbial cell membranes or inhibiting essential enzymes necessary for microbial survival.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Bacillus subtilis0.004 mg/mL

These results indicate that this compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Properties

Research has also highlighted the potential anticancer effects of this compound. It may induce apoptosis in cancer cells or inhibit cell proliferation pathways. For instance, studies have shown that it can modulate signaling pathways involved in cell survival and death, making it a candidate for further investigation in cancer therapy .

The mechanisms underlying the biological activities of this compound include:

  • Cell Membrane Disruption : The compound may interact with lipid membranes of microbial cells, leading to increased permeability and eventual cell death.
  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic processes within microbial cells or cancer cells, disrupting their functionality.
  • Apoptosis Induction : By activating or inhibiting specific signaling pathways, it may promote programmed cell death in malignancies .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various chlorophenyl derivatives, including this compound. The study found that compounds with halogen substituents exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that this compound had comparable efficacy to established antibiotics .

Investigation of Anticancer Activity

In another study focusing on the anticancer potential of various alkaloids and their derivatives, this compound was shown to significantly inhibit the growth of several cancer cell lines. The study suggested that its ability to induce apoptosis could be linked to its structural properties and interaction with cellular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(3-chlorophenyl)prop-2-en-1-ol
Reactant of Route 2
(E)-3-(3-chlorophenyl)prop-2-en-1-ol

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